Cas no 1005299-68-2 (N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1005299-68-2x500.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
- 4-Thiazoleacetamide, N-[2-(4-chlorophenyl)ethyl]-2-[[[(4-methylphenyl)amino]carbonyl]amino]-
- AKOS004945144
- 1005299-68-2
- N-(4-chlorophenethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- N-[2-(4-chlorophenyl)ethyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
- F2096-0274
-
- インチ: 1S/C21H21ClN4O2S/c1-14-2-8-17(9-3-14)24-20(28)26-21-25-18(13-29-21)12-19(27)23-11-10-15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28)
- InChIKey: XZZXZKNVBDODGY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NCCC2=CC=C(Cl)C=C2)=O)N=C1NC(NC1=CC=C(C)C=C1)=O
計算された属性
- せいみつぶんしりょう: 428.1073748g/mol
- どういたいしつりょう: 428.1073748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.369±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.30±0.70(Predicted)
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0274-2mg |
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
1005299-68-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2096-0274-2μmol |
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
1005299-68-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-0274-1mg |
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
1005299-68-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamideに関する追加情報
N-[2-(4-Chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide: A Comprehensive Overview
N-[2-(4-Chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, also known by its CAS number 1005299-68-2, is a complex organic compound with a diverse range of applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a thiazole ring, an acetamide group, and substituted phenyl groups. The presence of these functional groups makes it highly versatile and a subject of interest for researchers in various fields.
The molecular structure of this compound is composed of a central thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Attached to this ring is an acetamide group, which contributes to the compound's solubility and bioavailability. The substituents on the thiazole ring include a chlorine atom and a methyl group, which further enhance its chemical reactivity and pharmacological properties. The compound's structure also includes a 4-chlorophenyl group and a 4-methylphenyl group, both of which play significant roles in its interactions with biological systems.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to interact with various biological targets, such as enzymes and receptors, has made it a promising candidate for the development of new therapeutic agents. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways. This makes it a valuable tool in the fight against diseases such as cancer, where kinase activity is often dysregulated.
In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Its ability to inhibit plant pathogens and pests has led to investigations into its use as a fungicide or insecticide. However, further research is needed to assess its efficacy and safety in agricultural settings.
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves a multi-step process that combines various organic synthesis techniques. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent attachment of functional groups via nucleophilic substitution or coupling reactions. The optimization of these steps is crucial to ensure high yields and purity of the final product.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed insights into the compound's molecular structure and purity, ensuring that it meets the rigorous standards required for pharmaceutical applications.
One of the most exciting areas of research involving this compound is its potential role in targeted drug delivery systems. By modifying its structure to include targeting moieties or drug carriers, it could be used to deliver therapeutic agents directly to specific tissues or cells. This approach not only enhances the efficacy of treatments but also minimizes side effects by reducing systemic exposure.
Furthermore, computational chemistry has played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have provided valuable insights into how it interacts with biological targets, while quantum mechanical calculations have shed light on its electronic properties and reactivity.
In conclusion, N-[2-(4-Chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (CAS No: 1005299-68-2) is a multifaceted compound with significant potential in various fields. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset in both pharmaceutical and agricultural applications. As research continues to uncover new insights into its properties and functions, this compound is poised to make meaningful contributions to scientific advancements.
1005299-68-2 (N-[2-(4-chlorophenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide) 関連製品
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